molecular formula C9H20ClN B1279679 1-Butyl-1-methylpyrrolidinium Chloride CAS No. 479500-35-1

1-Butyl-1-methylpyrrolidinium Chloride

Cat. No.: B1279679
CAS No.: 479500-35-1
M. Wt: 177.71 g/mol
InChI Key: BOOXKGZZTBKJFE-UHFFFAOYSA-M
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Description

1-Butyl-1-methylpyrrolidinium chloride is an ionic liquid composed of a pyrrolidinium cation and a chloride anion. This compound is known for its ability to dissolve a wide range of organic and inorganic compounds, making it a versatile solvent in various chemical reactions, catalysis, and separations. Additionally, it serves as an effective corrosion inhibitor .

Biochemical Analysis

Biochemical Properties

1-Butyl-1-methylpyrrolidinium chloride plays a significant role in biochemical reactions as a solvent and phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as oxidation and alkylation . The nature of these interactions is primarily based on its ionic properties, which allow it to stabilize transition states and intermediates in biochemical reactions. Additionally, this compound has been shown to inhibit certain enzymes, such as human organic cation transporter 2, by binding to their active sites .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, it has been reported to cause irritation to the eyes, skin, and respiratory system, indicating its potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a solvent, stabilizing transition states and intermediates in chemical reactions . Furthermore, it can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to moisture or high temperatures . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, such as irritation and organ damage . Threshold effects have been observed, with lower doses causing minimal changes in cellular function, while higher doses result in significant alterations in gene expression and metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and elimination from the body . It is moderately absorbed and extracted by the kidney, with the majority of the compound being eliminated in the urine as the parent compound . This indicates that this compound does not undergo extensive metabolic transformation in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is a substrate for human organic cation transporter 2, which facilitates its uptake and distribution within the body . The compound’s localization and accumulation are influenced by its ionic properties, allowing it to interact with various cellular components.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its ionic nature and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm and organelles, where it exerts its effects on cellular function. Targeting signals and post-translational modifications may also play a role in directing the compound to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidinium chloride is typically synthesized through the reaction of 1-methylpyrrolidine with 1-butyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloride ion. The process involves heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions for several hours until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpyrrolidinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in oxidation reactions, the products are typically oxidized derivatives of the starting materials .

Scientific Research Applications

1-Butyl-1-methylpyrrolidinium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a solvent in the synthesis of various compounds, including oxychloridoselenites.

    Biology: Its ability to dissolve both organic and inorganic compounds makes it useful in biological assays and extractions.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique solubility properties.

    Industry: It is employed as a corrosion inhibitor and in the separation of complex mixtures.

Comparison with Similar Compounds

Uniqueness: 1-Butyl-1-methylpyrrolidinium chloride stands out due to its high solubility for a wide range of compounds and its effectiveness as a corrosion inhibitor. Its unique combination of a pyrrolidinium cation and a chloride anion provides distinct advantages in various chemical processes .

Properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.ClH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOXKGZZTBKJFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1031460
Record name 1-Butyl-1-methylpyrrolidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1031460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479500-35-1
Record name 1-Butyl-1-methylpyrrolidinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479500-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1-methylpyrrolidinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479500351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-1-methylpyrrolidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1031460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidinium, 1-butyl-1-methyl-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-BUTYL-1-METHYLPYRROLIDINIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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